Atazanavir-d5

Overview

Description

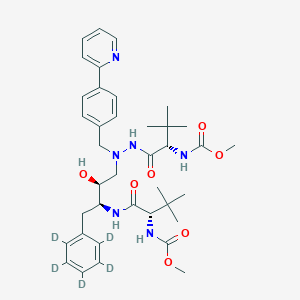

Atazanavir-d5 is a deuterated form of atazanavir, where five hydrogen atoms are replaced by deuterium. This isotopic labeling is used in scientific research to study the detailed pharmacokinetic and metabolic characteristics of atazanavir without changing its overall chemical structure and biological function . Atazanavir itself is an antiretroviral medication used to treat HIV/AIDS by inhibiting the HIV-1 protease enzyme .

Mechanism of Action

Target of Action

Atazanavir-d5, a labeled compound of Atazanavir , is a highly potent inhibitor of HIV-1 protease . The primary target of this compound is the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the HIV-1 virus .

Mode of Action

This compound selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . It achieves this by binding to the active site of the HIV-1 protease, thereby preventing the formation of mature virions . This interaction with its targets results in the formation of immature, noninfectious viral particles .

Biochemical Pathways

This compound, through its inhibition of the HIV-1 protease, affects the viral replication pathway. The prevention of the formation of mature virions disrupts the HIV-1 life cycle, reducing the virus’s ability to infect new cells . Atazanavir is extensively metabolized in humans, with the major biotransformation pathways consisting of monooxygenation and dioxygenation .

Pharmacokinetics

This compound, like Atazanavir, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Atazanavir is rapidly absorbed, with its absorption enhanced by food . It is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A and also undergoes biliary elimination . The drug is primarily excreted in the feces, with a smaller amount excreted in the urine . These properties impact the bioavailability of this compound, influencing its effectiveness in the body.

Result of Action

The molecular and cellular effects of this compound’s action result in the reduction of HIV-1 viral load within the body. By inhibiting the formation of mature virions, this compound prevents the virus from multiplying and spreading to new cells . This helps to control the progression of HIV-1 infection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food enhances the bioavailability of Atazanavir . Additionally, certain drug-drug interactions can impact the effectiveness of this compound . Therefore, it’s crucial to consider these factors when administering this compound.

Biochemical Analysis

Biochemical Properties

Atazanavir-d5, like its parent compound Atazanavir, selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions . It exhibits anti-HIV-1 activity with a mean 50% effective concentration (EC50) in the absence of human serum of 2-5 nM against a variety of laboratory and clinical HIV-1 isolates .

Cellular Effects

This compound has variable activity against HIV-2 isolates (1.9-32 nM), with EC50 values above the EC50 values of failure isolates . It also has activity against HIV-1 Group M subtype viruses A, B, C, D, AE, AG, F, G, and J isolates in cell culture .

Molecular Mechanism

This compound, similar to Atazanavir, binds to the active site of HIV protease and prevents it from cleaving the pro-form of viral proteins into the working machinery of the virus . If the HIV protease enzyme does not work, the virus is not infectious, and no mature virions are made .

Temporal Effects in Laboratory Settings

The secretory flux of this compound (basolateral-to-apical Papp) was 11.7-fold higher than its absorptive flux . This efflux ratio was reduced to 1.5–1.7 in the presence of P-glycoprotein inhibitors or ritonavir .

Metabolic Pathways

The major biotransformation pathways of this compound in humans consisted of monooxygenation and dioxygenation . Other minor biotransformation pathways for this compound or its metabolites consisted of glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .

Transport and Distribution

This compound accumulation by Caco-2 cells was susceptible to inhibition by P-glycoprotein and organic anion transporting polypeptide (OATP) family inhibitors . P-glycoprotein inhibition also resulted in 1.5–2.5-fold increase in this compound absorption in situ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of atazanavir-d5 involves the incorporation of deuterium atoms into the atazanavir molecule. A common method includes the use of deuterated reagents in the synthesis process. For instance, a stock solution of atazanavir can be prepared by dissolving the compound in a mixture of methanol and tetra butyl ammonium hydrogen sulfate, followed by sonication .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as atazanavir, with the addition of deuterated reagents to achieve the isotopic labeling. The process involves multiple steps of organic synthesis, purification, and quality control to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

Atazanavir-d5, like atazanavir, undergoes various chemical reactions including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .

Scientific Research Applications

Atazanavir-d5 is primarily used in scientific research to study the pharmacokinetics and metabolism of atazanavir. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of atazanavir under various conditions.

Biology: Helps in understanding the metabolic pathways and interactions of atazanavir in biological systems.

Medicine: Used in clinical research to evaluate the efficacy and safety of atazanavir in treating HIV/AIDS.

Industry: Employed in the development of new formulations and delivery systems for antiretroviral drugs

Comparison with Similar Compounds

Atazanavir-d5 is compared with other protease inhibitors such as darunavir and lopinavir. While all these compounds inhibit the HIV-1 protease enzyme, this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic studies without altering the drug’s overall efficacy. Similar compounds include:

Darunavir: Another protease inhibitor used in combination with other antiretrovirals.

Lopinavir: Often combined with ritonavir to enhance its pharmacokinetic profile.

Ritonavir: Used as a booster to increase the effectiveness of other protease inhibitors

This compound’s uniqueness lies in its isotopic labeling, which provides valuable insights into the drug’s behavior in the body, aiding in the development of more effective antiretroviral therapies.

Properties

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i9D,10D,11D,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-CPSMPXDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649446 | |

| Record name | Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132747-14-8 | |

| Record name | Methyl [(5S,10S,11S,14S)-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-11-[(~2~H_5_)phenylmethyl]-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)